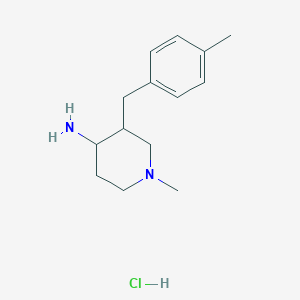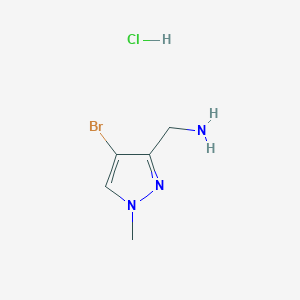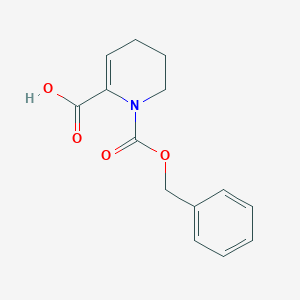![molecular formula C25H20N2O5S2 B11779962 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)
5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide is a complex organic compound with a molecular formula of C25H20N2O5S2 and a molecular weight of 492.57 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a quinoline sulfonyl group, and a benzamide moiety. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide involves a multi-step reaction process . The synthetic route includes the following steps:
Step 1: Potassium carbonate and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) are used in a reaction with CH2Cl2 and water in 1,4-dioxane at 80°C under an inert atmosphere for 4 hours.
Step 2: N-Bromosuccinimide is added in N,N-dimethyl-formamide at 20°C for 2 hours.
Step 3: Lithium hydroxide monohydrate is used in water, methanol, and tetrahydrofuran at 20°C for 4 hours.
Step 4: 1-Ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and DMAP are used in dichloromethane at 20°C for 8 hours.
Step 5: Copper(I) iodide and caesium carbonate are used with dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) in CH2Cl2 and N,N-dimethyl-formamide at 80°C under an inert atmosphere for 3 hours.
Chemical Reactions Analysis
5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline sulfonyl group.
Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, particularly for targeting RNA-dependent RNA polymerase in dengue virus.
Pharmacology: The compound is studied for its potential inhibitory effects on various enzymes and receptors.
Biochemistry: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits the RNA-dependent RNA polymerase of the dengue virus by binding to an allosteric site, thereby preventing the replication of viral RNA . The compound’s quinoline sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide include:
- 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-2,4-Dimethoxy-N-[(3-Methoxyphenyl)sulfonyl]benzamide
- 4-[5-[5-(4-Hydroxybut-1-Yn-1-Yl)thiophen-2-Yl]thiophen-2-Yl]but-3-Yn-1-Ol
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C25H20N2O5S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-[5-(3-hydroxyprop-1-ynyl)thiophen-2-yl]-4-methoxy-2-methyl-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C25H20N2O5S2/c1-16-14-21(32-2)20(22-11-10-18(33-22)8-5-13-28)15-19(16)25(29)27-34(30,31)23-9-3-6-17-7-4-12-26-24(17)23/h3-4,6-7,9-12,14-15,28H,13H2,1-2H3,(H,27,29) |
InChI Key |
IGHQXATTWZGDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=C(S4)C#CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)
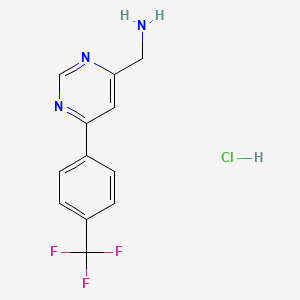


![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)
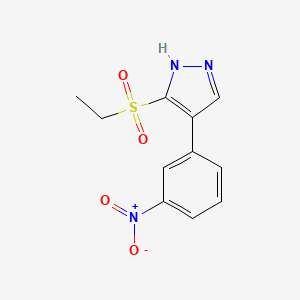

![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)
